molecular formula C2H2BrF2NO B1273100 Bromodifluoroacetamide CAS No. 2169-67-7

Bromodifluoroacetamide

Cat. No. B1273100
CAS RN: 2169-67-7
M. Wt: 173.94 g/mol
InChI Key: BIWAMAZWCUQBBR-UHFFFAOYSA-N
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Description

Bromodifluoroacetamide is a versatile reagent used in various organic synthesis reactions. It serves as a precursor for the introduction of difluoromethyl groups into organic molecules, which can significantly alter the physical, chemical, and biological properties of the compounds. The presence of both bromine and difluoromethyl functional groups in this compound allows for a range of transformations, making it a valuable building block in synthetic chemistry .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. For instance, ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed N-formylation of amines, leading to the formation of N-formamides . Additionally, bromodifluoroacetamides have been synthesized for use in [3 + 2] cycloaddition reactions to create difluoromethylated pyrazoles . These methods demonstrate the reagent's utility in constructing complex molecules with difluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to an acetamide backbone. This structure is pivotal in its reactivity and the types of chemical reactions it can undergo. The bromine atom is a good leaving group, while the difluoromethyl group is highly electronegative, which can lead to unique reactivity patterns .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It has been used in visible-light photoredox intramolecular difluoroacetamidation to synthesize difluoroxindoles , and in photoinduced cascade C-N/C=O bond formation to create unsymmetrical oxalamides . Furthermore, it has been involved in copper-catalyzed three-component cascade synthesis of 1,3-benzothiazines and [3 + 1] cyclization to form α,α-difluoro-β-lactam derivatives . These reactions highlight the compound's versatility as a reagent in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The bromine atom allows for nucleophilic substitution reactions, while the difluoromethyl group can stabilize adjacent carbocations due to its electron-withdrawing nature. These properties are exploited in various synthetic applications, such as the Pd-catalyzed difluoromethylation of aryl boronic acids and the synthesis of difluoroalkylated isoquinolines . Additionally, the reagent has been used to selectively synthesize difluoro-β-lactams and 3-amino-2,2-difluorocarboxylic esters . These properties make this compound a valuable reagent in the development of new pharmaceuticals and materials .

Scientific Research Applications

Nickel-Catalyzed Cross-Coupling

A key application of bromodifluoroacetamide is in nickel-catalyzed Negishi cross-coupling. This process facilitates the creation of difluoromethylated aromatic compounds incorporating various aryl groups and amide moieties. A significant aspect of this strategy is the use of an affordable nickel catalyst and ligand, making it a valuable method in drug discovery and development (Tarui et al., 2016).

Visible-Light-Driven Difluoroacetamidation

Bromodifluoroacetamides are used in the visible-light-driven difluoroacetamidation of unactivated arenes and heteroarenes at room temperature. This method showcases the broad utility of this transformation, including its application to electronically deficient heteroaromatic and aromatic systems (Wang et al., 2014).

Photoreductive Hydrodifluoroacetamidation

In the hydrodifluoroacetamidation of alkenes, α-bromodifluoroacetamides are employed using a photoreductive reaction catalyzed by the phenyl thiyl radical. This method, which doesn’t involve the oxidation of a carbon radical intermediate to a carbocation species, uses Hantzsch ester as the hydrogen and electron donor (Huang et al., 2016).

Enantioselective Synthesis

This compound is instrumental in the enantioselective synthesis of α,α-difluoro-β-lactams. This process, involving a Reformatsky reaction with imines, yields high enantioselectivity and demonstrates the chemical stability and operational ease of using ethyl bromodifluoroacetate (Tarui et al., 2014).

Synthesis of Functionalized Sulfones

Another application is in the synthesis of phenyl- or alkylsulfonyldifluoroacetates and acetamides. Bromodifluoroacetate or acetamide reacts with sodium dithionite to yield sulfinates, which upon allylation, produce these functionalized compounds (Yang & Burton, 1992).

Copper-Catalyzed Aminodifluoroalkylation

Copper-catalyzed aminodifluoroalkylation of alkynes and α-bromodifluoroacetamides is another notable application. This method enables the construction of 3,3-difluoro-1H-pyrrol-2(3H)-ones from various alkynes and α-bromodifluoroacetamides substrates in a single step, without requiring extra oxidants (Lv et al., 2017).

Safety and Hazards

Bromodifluoroacetamide dust can irritate the eyes and respiratory tract, and may have an irritating effect on the skin . When using, it’s important to avoid direct contact with skin and eyes, and make sure to operate in a well-ventilated place . Care should be taken during storage and transportation to prevent mixing with other chemicals or exposure to high temperatures or sources of ignition .

properties

IUPAC Name

2-bromo-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWAMAZWCUQBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381996
Record name 2-Bromo-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2169-67-7
Record name 2-Bromo-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromodifluoroacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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